molecular formula C12H13BrN2O3 B2382301 Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate CAS No. 1260782-03-3

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

Cat. No.: B2382301
CAS No.: 1260782-03-3
M. Wt: 313.151
InChI Key: YLSKOFPXJJZOPP-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a keto group on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate typically involves the following steps:

    Bromination: The starting material, indazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Esterification: The brominated indazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

    Oxidation: The final step involves the oxidation of the indazole ring to introduce the keto group. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), bases (sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products Formed

    Substitution: Various substituted indazole derivatives.

    Reduction: Hydroxy-indazole derivatives.

    Oxidation: More oxidized indazole derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate: Characterized by the presence of a tert-butyl ester group, a bromine atom, and a keto group.

    Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: Contains an amino group instead of a keto group.

    Tert-butyl 5-bromo-3-hydroxy-2H-indazole-1-carboxylate: Contains a hydroxyl group instead of a keto group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the keto group provides a site for reduction and oxidation reactions.

Properties

IUPAC Name

tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSKOFPXJJZOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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